5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
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Overview
Description
5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, a naphthylmethylthio group, and an amine group attached to a triazole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Naphthylmethylthio Group: The naphthylmethylthio group can be attached through a thioetherification reaction, where a naphthylmethyl halide reacts with a thiol derivative.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives and other reduced products.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-1,2,4-triazole: Lacks the naphthylmethylthio group and amine group, making it less complex and potentially less biologically active.
3-(Naphthylmethylthio)-1,2,4-triazole: Lacks the chlorophenyl group, which may affect its reactivity and biological properties.
5-(3-Chlorophenyl)-3-(methylthio)-1,2,4-triazole: Similar structure but with a simpler methylthio group instead of the naphthylmethylthio group.
Uniqueness
5-(3-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClN4S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H15ClN4S/c20-16-9-4-7-14(11-16)18-22-23-19(24(18)21)25-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-11H,12,21H2 |
InChI Key |
GOJQYEMWIVLZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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